molecular formula C5H14N2S2 B146764 Dimethylammonium dimethyldithiocarbamate CAS No. 598-64-1

Dimethylammonium dimethyldithiocarbamate

Cat. No. B146764
CAS RN: 598-64-1
M. Wt: 166.3 g/mol
InChI Key: UVOFGKIRTCCNKG-UHFFFAOYSA-N
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Description

Dimethylammonium dimethyldithiocarbamate is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and functionalities that can help infer some aspects of dimethylammonium dimethyldithiocarbamate. For instance, the N,N-dimethyldithiocarbamate function is mentioned as part of a study on carbonium ions, which suggests that dimethylammonium dimethyldithiocarbamate may share some chemical behavior with the compounds studied .

Synthesis Analysis

The synthesis of related compounds such as S-methyl alkyl- and dialkylcarbamothioates is described using O,S-Dimethyl carbonodithioate as a reagent, which is a safer alternative to phosgene. The synthesis process can be carried out in a one-pot fashion without isolating intermediates, and the yields of the pure products are reported to be high, ranging from 85 to 98% . This information, while not directly about dimethylammonium dimethyldithiocarbamate, provides a context for the synthesis of similar compounds.

Molecular Structure Analysis

The molecular structure of dimethylammonium dimethyldithiocarbamate is not explicitly analyzed in the provided papers. However, the study of the reaction of sodium N,N-dimethyldithiocarbamate with 1,2-dichloroethane gives some insight into the behavior of the dithiocarbamate group in molecular interactions. The formation of a 2-dimethylamino-1,3-dithiolanylium ion indicates the potential for complex molecular structures involving the dimethyldithiocarbamate moiety .

Chemical Reactions Analysis

The chemical reactions involving N,N-dimethyldithiocarbamate functions show that neighboring-group participation can lead to the formation of complex ions such as the 2-dimethylamino-1,3-dithiolanylium ion. The reaction mechanism was found to be influenced by the solvent, with nonpolar aprotic solvents favoring the participation of the dithiocarbamate group . This suggests that dimethylammonium dimethyldithiocarbamate may also engage in reactions that are solvent-dependent.

Physical and Chemical Properties Analysis

While the physical and chemical properties of dimethylammonium dimethyldithiocarbamate are not directly reported, the properties of related compounds can be inferred. For example, the high yields and the ability to carry out reactions in a solvent-free system for the synthesis of S-methyl dialkylcarbamothioates suggest that these compounds have favorable reaction kinetics and may be stable under certain conditions . The solvent effect on the reaction of N,N-dimethyldithiocarbamate also indicates that the physical properties of the solvent can significantly influence the chemical behavior of these compounds .

Scientific Research Applications

Synthesis Applications
Dimethylammonium dimethyldithiocarbamate (DMDTC) is utilized in various synthesis processes. It serves as a reusable reaction medium in the synthesis of monoarylidene cyclopentanones, which are used as dipolarophiles in the cycloaddition reaction of an azomethine ylide for spiropyrrolidines synthesis using microwave methodology (Sridhar, Gunasundari, & Raghunathan, 2007). Additionally, it catalyzes the synthesis of monoarylidene and unsymmetrical diarylidene cycloalkanones in water and ethanol, offering an environmentally friendly approach to synthesizing pharmaceutically important unsymmetrical natural product analogs (Din & Rodrigues-Filho, 2016).

Vulcanization Accelerator
In the field of polymer science, DMDTC has been researched for its role in accelerating sulfur vulcanization in rubbers. It has been shown to display thermal stability and react with certain curatives without decomposition at vulcanization temperatures, making it a potential vulcanization accelerator (Shumane, Gradwell, & Mcgill, 2001).

Environmental Applications
DMDTC plays a role in environmental science, particularly in water treatment systems. It has been studied for the removal of N,N-dimethyldithiocarbamate in an anaerobic-anoxic-oxic activated sludge system, with biodegradation being the dominant mechanism for its removal, which can effectively prevent the formation of harmful byproducts during disinfection processes (Li, Cao, & Wang, 2014). Additionally, its ecotoxicity has been assessed in relation to heavy metal chelation and its impact on marine organisms, providing important insights for environmental risk assessments (Wang et al., 2020).

Resource Recovery
DMDTC has also been applied in the recovery of metals such as cobalt and nickel from industrial waste. It has been used in the extraction of these metals from the leach liquor of manganese-rich slag, demonstrating its potential in recycling low-grade metal resources (He et al., 2019).

Safety And Hazards

Dimethylammonium dimethyldithiocarbamate is known to cause skin irritation and serious eye irritation . It is also suspected of causing genetic defects . Safety precautions include washing hands and face thoroughly after handling, wearing protective gloves, eye protection, and avoiding skin contact .

Future Directions

While specific future directions for Dimethylammonium dimethyldithiocarbamate were not found, dithiocarbamates have wide applications in various fields such as accelerating vulcanization, acting as flotation agents, agriculture (pesticide), biology, materials science, medicine, organic synthesis, photo-stabilizing polymers, and protecting radiators . This suggests potential future research and applications in these areas.

properties

IUPAC Name

dimethylazanium;N,N-dimethylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NS2.C2H7N/c1-4(2)3(5)6;1-3-2/h1-2H3,(H,5,6);3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOFGKIRTCCNKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH2+]C.CN(C)C(=S)[S-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6020513
Record name Dimethyldithiocarbamic acid, dimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethylammonium dimethyldithiocarbamate

CAS RN

598-64-1
Record name Carbamodithioic acid, N,N-dimethyl-, compd. with N-methylmethanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=598-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylamine dimethyldithiocarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyldithiocarbamic acid, dimethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylammonium dimethyldithiocarbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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